![molecular formula C26H20N4O7 B14146124 1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene CAS No. 88964-93-6](/img/structure/B14146124.png)
1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene is a complex organic compound characterized by its multiple nitro and benzyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene typically involves multi-step organic reactions. The process may include:
Nitration: Introduction of nitro groups to the benzene ring using nitrating agents like nitric acid and sulfuric acid.
Azoxy Formation: Formation of the azoxy linkage through the reaction of nitroso compounds with hydroxylamine.
Benzyloxy Substitution: Introduction of benzyloxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and azoxy formation processes, optimized for yield and purity. These methods would require stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Investigation of its properties for use in advanced materials, such as polymers or nanomaterials.
Biology and Medicine
Pharmacology: Study of its biological activity and potential as a drug candidate.
Biochemistry: Research into its interactions with biological molecules and pathways.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its chromophoric properties.
Chemical Synthesis: Intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene would depend on its specific application
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzyloxy)-2-nitrobenzene: A simpler compound with fewer functional groups.
2-(Benzyloxy)-5-nitrophenyl azoxybenzene: A related compound with similar structural features.
Uniqueness
1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene is unique due to its combination of multiple nitro and benzyloxy groups, as well as the presence of an azoxy linkage
Eigenschaften
CAS-Nummer |
88964-93-6 |
|---|---|
Molekularformel |
C26H20N4O7 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(5-nitro-2-phenylmethoxyphenyl)-(5-nitro-2-phenylmethoxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C26H20N4O7/c31-28(24-16-22(30(34)35)12-14-26(24)37-18-20-9-5-2-6-10-20)27-23-15-21(29(32)33)11-13-25(23)36-17-19-7-3-1-4-8-19/h1-16H,17-18H2 |
InChI-Schlüssel |
HFRARUDOHQOPRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])N=[N+](C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



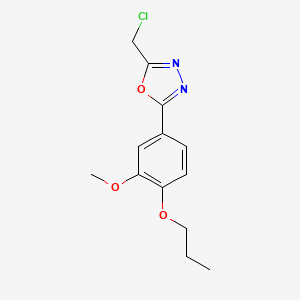
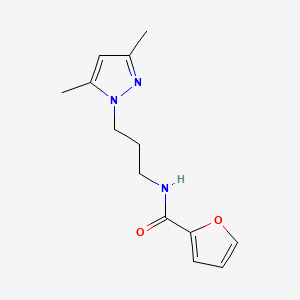
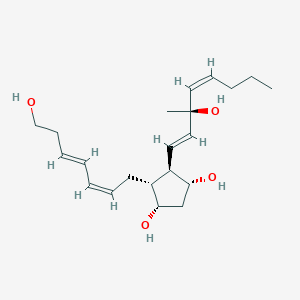
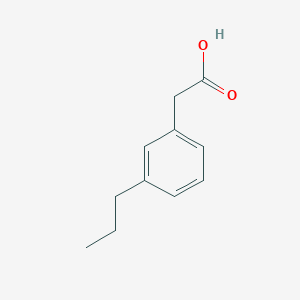
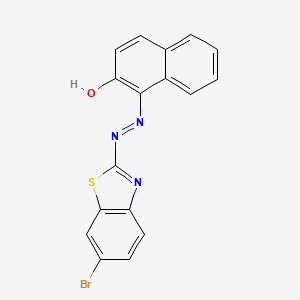
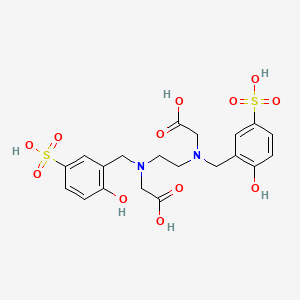
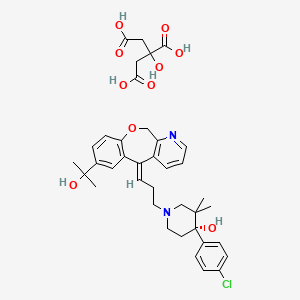
![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)
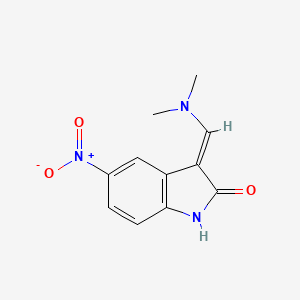

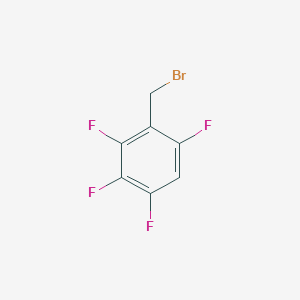
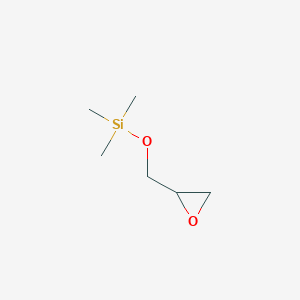
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
